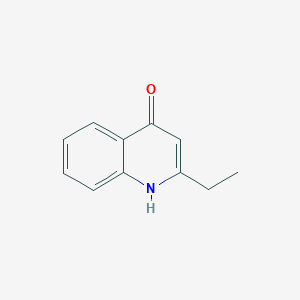

2-ethyl-4(1H)-quinolinone

CAS No.: 109072-25-5

Cat. No.: VC5202446

Molecular Formula: C11H11NO

Molecular Weight: 173.215

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 109072-25-5 |

|---|---|

| Molecular Formula | C11H11NO |

| Molecular Weight | 173.215 |

| IUPAC Name | 2-ethyl-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C11H11NO/c1-2-8-7-11(13)9-5-3-4-6-10(9)12-8/h3-7H,2H2,1H3,(H,12,13) |

| Standard InChI Key | YBKUKKHOCTXYGB-UHFFFAOYSA-N |

| SMILES | CCC1=CC(=O)C2=CC=CC=C2N1 |

Introduction

Synthesis

The synthesis of 2-ethyl-4(1H)-quinolinone typically involves cyclization reactions using anthranilic acids or derivatives as precursors. Common methods include:

-

Friedländer Synthesis: This method combines an amine (e.g., ethylaniline) with a carbonyl compound under acidic or basic conditions to form the quinolone ring.

-

Cyclization of Substituted Anthranilic Acids: Heating anthranilic acid derivatives with ethyl ketones results in the formation of 2-ethyl-4(1H)-quinolinone.

These methods yield high-purity products suitable for pharmaceutical research.

Biological Activities

Quinolinones, including 2-ethyl-4(1H)-quinolinone, exhibit a broad spectrum of biological activities due to their ability to interact with various enzymes and receptors.

Anticancer Activity

-

Quinolinones are studied extensively for their anticancer potential. They inhibit tubulin polymerization, disrupting mitotic processes in cancer cells.

-

Derivatives of 4(1H)-quinolinones have shown cytotoxic effects against cell lines such as COLO205 and H460, with IC50 values in the micromolar range .

Anti-inflammatory Effects

-

Functionalized quinolinones have been reported to inhibit lipoxygenase (LOX), reducing inflammation .

Antimalarial Activity

-

Quinolinones target the mitochondrial respiratory chain in Plasmodium species, specifically inhibiting the cytochrome bc1 complex .

Applications in Drug Development

Due to its versatile bioactivity, 2-ethyl-4(1H)-quinolinone serves as a scaffold for developing drugs targeting:

-

Cancer

-

Infectious diseases (antibacterial and antimalarial agents)

-

Inflammatory conditions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume